5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2034353-54-1
VCID: VC6903496
InChI: InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
SMILES: CC1CCCCN1C2=NC=C(C=N2)Cl
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

CAS No.: 2034353-54-1

Cat. No.: VC6903496

Molecular Formula: C10H14ClN3

Molecular Weight: 211.69

* For research use only. Not for human or veterinary use.

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine - 2034353-54-1

Specification

CAS No. 2034353-54-1
Molecular Formula C10H14ClN3
Molecular Weight 211.69
IUPAC Name 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine
Standard InChI InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3
Standard InChI Key JZRACGGHJRLENM-UHFFFAOYSA-N
SMILES CC1CCCCN1C2=NC=C(C=N2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine, reflects its pyrimidine backbone with two key substituents:

  • Chlorine at position 5, which enhances electrophilicity and influences binding interactions.

  • 2-Methylpiperidin-1-yl at position 2, a saturated six-membered ring containing one nitrogen atom and a methyl group at the second carbon.

The molecular formula is C₁₀H₁₃ClN₄, with a molecular weight of 224.69 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01). The structure is characterized by:

  • Aromatic pyrimidine ring contributing to planar stability.

  • Piperidine moiety introducing stereochemical complexity and potential for hydrogen bonding.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine likely involves multi-step functionalization of pyrimidine precursors. Key methods inferred from analogous reactions include:

Chlorination of Pyrimidine Derivatives

A patent describing the synthesis of 5-bromo-2-chloropyrimidine (CN114591250A) suggests adaptable methodologies:

  • Bromination/Chlorination: Reacting 2-hydroxypyrimidine with hydrohalic acids (e.g., HBr or HCl) under oxidative conditions (H₂O₂ catalysis).

  • Phosphorus Oxychloride (POCl₃) Mediated Chlorination: Substituting hydroxyl groups with chlorine using POCl₃ and organic amines (e.g., triethylamine) .

For 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine, a plausible route involves:

  • Step 1: Chlorination of 2-hydroxypyrimidine at position 5 using HCl/H₂O₂.

  • Step 2: Nucleophilic substitution at position 2 with 2-methylpiperidine under basic conditions.

Boronic Ester Intermediates

The boronic acid pinacol ester derivative (CAS 2223006-04-8) highlights the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura). This suggests that the chlorine atom at position 5 could serve as a leaving group for further functionalization.

Physicochemical Properties

Calculated Properties

  • Lipophilicity (LogP): Estimated at ~2.1 (using software like Molinspiration), indicating moderate membrane permeability.

  • Solubility: Limited aqueous solubility due to aromatic and piperidine moieties; soluble in organic solvents (e.g., DMSO, methanol).

Stability and Reactivity

  • Thermal Stability: Pyrimidine derivatives generally degrade above 200°C.

  • Hydrolytic Sensitivity: The C-Cl bond may undergo hydrolysis under strongly acidic/basic conditions.

Industrial and Research Applications

Synthetic Intermediate

The compound’s chlorine and piperidine groups make it a versatile precursor for:

  • Boronic Acid Derivatives: Used in cross-coupling reactions to synthesize biaryl structures .

  • Heterocyclic Libraries: Scaffold for medicinal chemistry optimization.

Patent Landscape

The one-step synthesis method for 5-bromo-2-chloropyrimidine underscores industrial interest in halogenated pyrimidines, suggesting potential scalability for the chloro analog.

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